
Methyl 5-hydroxy-3,5-dimethyl-4,5-dihydro-1H-pyrazole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-hydroxy-3,5-dimethyl-4,5-dihydro-1H-pyrazole-1-carboxylate is a pyrazole derivative characterized by its five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are known for their versatility and have been extensively studied for their diverse biological activities and applications in various fields, including medicine and agriculture .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyrazole derivatives, including Methyl 5-hydroxy-3,5-dimethyl-4,5-dihydro-1H-pyrazole-1-carboxylate, typically involves the condensation of 1,3-diketones with hydrazines. One common method involves the use of transition-metal catalysts and photoredox reactions . For instance, the condensation of 1,3-diketones with arylhydrazines can be catalyzed by Nano-ZnO to produce substituted pyrazoles .
Industrial Production Methods
Industrial production methods for pyrazole derivatives often employ eco-friendly protocols, such as the use of resinous, nontoxic, thermally stable, and cost-effective catalysts like Amberlyst-70 . These methods offer simple reaction workups and valuable eco-friendly attributes.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-hydroxy-3,5-dimethyl-4,5-dihydro-1H-pyrazole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield pyrazoline derivatives.
Substitution: Substitution reactions can occur at the nitrogen atoms or the methyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions include pyrazole oxides, pyrazoline derivatives, and halogenated pyrazoles .
Applications De Recherche Scientifique
Methyl 5-hydroxy-3,5-dimethyl-4,5-dihydro-1H-pyrazole-1-carboxylate has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of Methyl 5-hydroxy-3,5-dimethyl-4,5-dihydro-1H-pyrazole-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, pyrazole derivatives can inhibit enzymes or interact with DNA to exert their biological effects . The exact molecular targets and pathways depend on the specific application and the structure of the derivative.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Methyl 5-hydroxy-3,5-dimethyl-4,5-dihydro-1H-pyrazole-1-carboxylate include:
3,5-Dimethylpyrazole: A precursor to various ligands used in coordination chemistry.
Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate: Another pyrazole derivative with similar structural features.
Uniqueness
What sets this compound apart is its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the hydroxy and carboxylate groups provides unique sites for chemical modifications and interactions with biological targets .
Propriétés
Numéro CAS |
254734-20-8 |
|---|---|
Formule moléculaire |
C7H12N2O3 |
Poids moléculaire |
172.18 g/mol |
Nom IUPAC |
methyl 5-hydroxy-3,5-dimethyl-4H-pyrazole-1-carboxylate |
InChI |
InChI=1S/C7H12N2O3/c1-5-4-7(2,11)9(8-5)6(10)12-3/h11H,4H2,1-3H3 |
Clé InChI |
MHYNETNACUIOMK-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(C1)(C)O)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-chlorophenyl)-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B12889838.png)
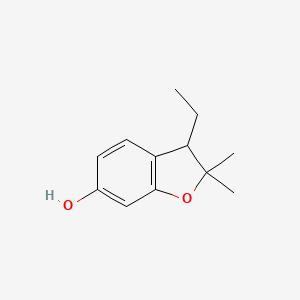
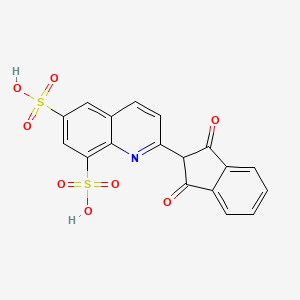
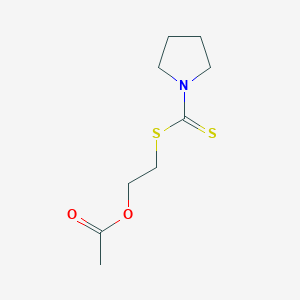
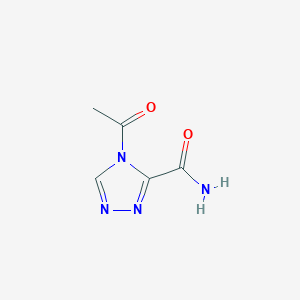

![12-hydroxy-3-oxo-N-[(3S)-2-oxooxolan-3-yl]dodecanamide](/img/structure/B12889860.png)

![4-Cyanobenzo[d]oxazole-2-carbonyl chloride](/img/structure/B12889867.png)
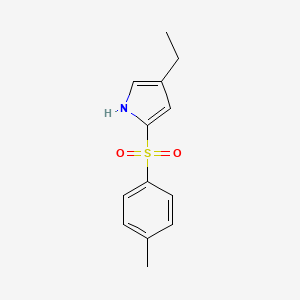
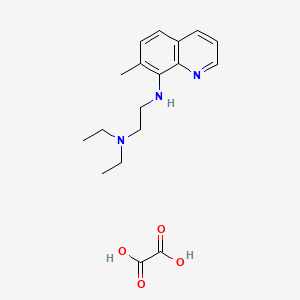
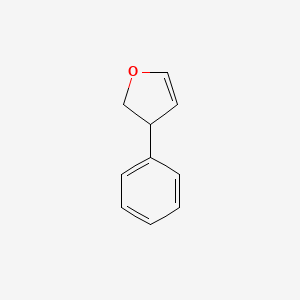
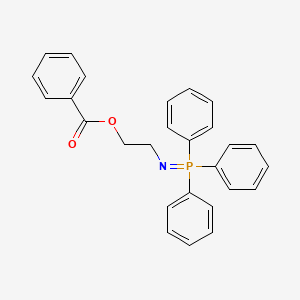
![2-((7-Chlorodibenzo[b,d]furan-2-yl)oxy)ethanol](/img/structure/B12889901.png)
